Potassium 4-hydroxybenzoate
Overview
Description
Potassium 4-hydroxybenzoate, also known as potassium paraben, is a potassium salt derived from 4-hydroxybenzoic acid. While the provided papers do not directly discuss potassium 4-hydroxybenzoate, they do provide insights into related compounds and their properties, which can be used to infer certain aspects of potassium 4-hydroxybenzoate.
Synthesis Analysis
The synthesis of potassium 4-hydroxybenzoate is not explicitly detailed in the provided papers. However, similar potassium salts of hydroxybenzoic acids are typically synthesized through reactions involving the corresponding benzoic acid derivatives and potassium hydroxide or other potassium-containing compounds. For example, the synthesis of potassium 2,6-dihydroxybenzoate involves the reaction of 2,6-dihydroxybenzoic acid with a potassium source .
Molecular Structure Analysis
The molecular structure of potassium 4-hydroxybenzoate would likely resemble that of other potassium salts of hydroxybenzoic acids. These compounds often form polymeric structures in the solid state, where potassium ions are bridged by the organic ligands through oxygen atoms from carboxylate and hydroxy groups . The exact crystal structure would depend on the specific spatial arrangement of the potassium ions and the hydroxybenzoate ligands.
Chemical Reactions Analysis
Potassium salts of hydroxybenzoic acids can participate in various chemical reactions. For instance, potassium 4-halogenomethylbenzoates can undergo solid-state polymerization reactions upon heating to form poly(4-hydroxymethylbenzoic acid) and the corresponding potassium halide . This suggests that potassium 4-hydroxybenzoate could potentially be involved in similar solid-state reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of potassium 4-hydroxybenzoate can be inferred from studies on similar compounds. For example, potassium 2,6-dihydroxybenzoate exhibits a three-dimensional polymeric structure and decomposes at 230°C . The thermal stability and decomposition temperature of potassium 4-hydroxybenzoate would likely be similar. Additionally, the enthalpic properties of potassium salts of hydroxybenzoic acids can be influenced by factors such as pH and ionic strength, as seen in the study of potassium 4-((hexylcarbonyl)amino)-2-hydroxybenzoate .
Scientific Research Applications
Neurological Applications : 4-hydroxybenzoic acid, found in bamboo shoots, has been shown to enhance the inactivation of Kv1.4 potassium channels, which can inhibit abnormal neuronal firing, suggesting potential applications in treating neurological disorders like epilepsy (Zhang et al., 2018).
Pharmacological Properties : Derivatives of 4-hydroxybenzoic acid synthesized with amino acids, including salts with potassium, have displayed biological activity, indicating their potential in pharmacology (Bakhramov & Niyazov, 2022).
Biotechnological Applications : 4-Hydroxybenzoic acid is a versatile platform for producing value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides. Its biosynthesis, facilitated by synthetic biology and metabolic engineering, is a key area of research (Wang et al., 2018).
Cosmetic and Pharmaceutical Industries : As a common preservative, 4-hydroxybenzoic acid derivatives like methyl 4-hydroxybenzoate (methyl paraben) are widely used in cosmetics and personal care products, and as food preservatives. Their chemical and physical properties have been extensively studied (Sharfalddin et al., 2020).
Thermodynamic Properties : The study of potassium 4-((hexylcarbonyl)amino)-2-hydroxybenzoate's aqueous micellar solutions provides insights into its thermodynamic properties, which can be relevant in various chemical processes (Fisicaro et al., 1990).
Preservation of Beverages : The use of Heptyl 4-hydroxybenzoate, along with other preservatives, has been studied to prolong the preservation time of draft beer, indicating its potential in the beverage industry (Xie Yufen, 2014).
Safety And Hazards
Future Directions
4-Hydroxybenzoic acid has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . Over the past years, a variety of biosynthetic techniques have been developed for producing the 4-HBA and 4-HBA-based products . Future research is expected to focus on the production of new compounds using 4-HBA .
properties
IUPAC Name |
potassium;4-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3.K/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGFIVSGQRBSOG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5KO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
99-96-7 (Parent) | |
Record name | Potassium paraben | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20168378 | |
Record name | Potassium paraben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-hydroxybenzoate | |
CAS RN |
16782-08-4 | |
Record name | Potassium paraben | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Potassium paraben | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | POTASSIUM PARABEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ6Y0A8VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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